2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with an iodine atom at the 2nd position, a methoxy group (-OCH3) at the 3rd position, and a trifluoromethyl group (-CF3) at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine include a predicted boiling point of 262.6±40.0 °C and a predicted density of 1.867±0.06 g/cm3 . It also has a predicted pKa of -2.90±0.10 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is involved in various chemical syntheses and structural characterizations. For instance, it is used in the synthesis of novel interaction products like 5-trifluoromethyl-pyridine-2-thione with iodine. Such compounds are studied for their structural properties using techniques like UV-spectroscopy and X-ray diffraction, revealing complex molecular interactions and structural details (Chernov'yants et al., 2011).
Methodologies in Organic Synthesis
This compound plays a role in advanced methodologies for organic synthesis. For instance, the regioselective installation of functional groups on pyridines leads to the synthesis of diverse pyridines substituted with different elements, including 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine (Kieseritzky & Lindström, 2010). Such methodologies are crucial in creating various derivatives for further applications in chemical research.
Involvement in Ligand Synthesis
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is also significant in the synthesis of ligands for biological studies. For example, its derivatives have been used in synthesizing ligands to study neuronal nicotinic acetylcholine receptors, showcasing its role in neurochemistry research (Fan et al., 2001).
Application in Materials Science
Furthermore, this compound finds applications in materials science, such as in the synthesis of polymers. Derivatives of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine are used in creating polythiophene derivatives, contributing to the development of materials with unique properties like intramolecular hydrogen bonding (Takagi, Kouchi, & Kawai, 2017).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine are synthesized for potential use in the treatment of nerve agent poisoning. This demonstrates its role in developing therapeutic agents and its importance in pharmaceutical research (Timperley et al., 2005).
Safety and Hazards
While specific safety data for 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridines, including 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
2-iodo-3-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTKZEWXNJRYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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